molecular formula C7H7FN4O4S B13055791 N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide

N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide

Cat. No.: B13055791
M. Wt: 262.22 g/mol
InChI Key: LTPGVIVRQUWJAS-UHFFFAOYSA-N
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Description

N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety and an oxazolidine ring, making it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine precursor. This precursor is then subjected to a series of reactions to introduce the oxazolidine and sulfonamide groups. Common reagents used in these reactions include amines, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and biocatalysis are increasingly being used to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to ensure the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide stands out due to its unique combination of a fluoropyrimidine moiety and an oxazolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C7H7FN4O4S

Molecular Weight

262.22 g/mol

IUPAC Name

N-(5-fluoropyrimidin-2-yl)-2-oxo-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C7H7FN4O4S/c8-5-3-9-6(10-4-5)11-17(14,15)12-1-2-16-7(12)13/h3-4H,1-2H2,(H,9,10,11)

InChI Key

LTPGVIVRQUWJAS-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)NC2=NC=C(C=N2)F

Origin of Product

United States

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